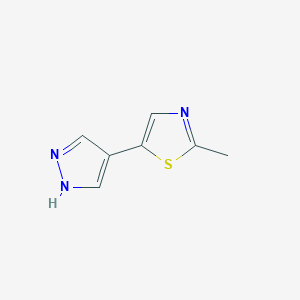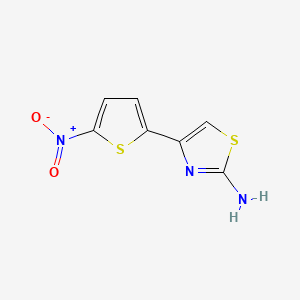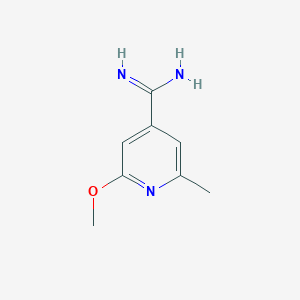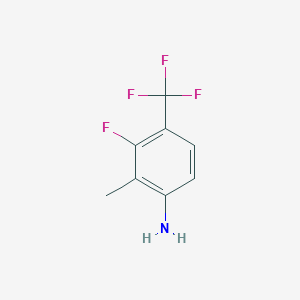
3-Fluoro-2-methyl-4-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-methyl-4-(trifluoromethyl)aniline is an organic compound belonging to the class of aromatic amines It features a benzene ring substituted with a fluoro group, a methyl group, and a trifluoromethyl group, along with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-4-(trifluoromethyl)aniline typically involves the introduction of the fluoro and trifluoromethyl groups onto an aniline derivative. One common method involves the nitration of 2-methyl-4-(trifluoromethyl)aniline followed by reduction to yield the desired product. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and reducing agents such as iron powder or catalytic hydrogenation for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient catalysts and separation techniques to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-methyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
3-Fluoro-2-methyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mecanismo De Acción
The mechanism by which 3-Fluoro-2-methyl-4-(trifluoromethyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to improved efficacy and reduced side effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(trifluoromethyl)aniline: Similar structure but with different substitution pattern, leading to distinct chemical properties and reactivity.
2-Methyl-3-(trifluoromethyl)aniline: Another closely related compound with a different position of the fluoro group.
4-Fluoro-2-(trifluoromethyl)aniline: Similar in structure but with the fluoro group at a different position, affecting its chemical behavior.
Uniqueness
3-Fluoro-2-methyl-4-(trifluoromethyl)aniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both fluoro and trifluoromethyl groups can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H7F4N |
|---|---|
Peso molecular |
193.14 g/mol |
Nombre IUPAC |
3-fluoro-2-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c1-4-6(13)3-2-5(7(4)9)8(10,11)12/h2-3H,13H2,1H3 |
Clave InChI |
AJPCWPVUWZNTSX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1F)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


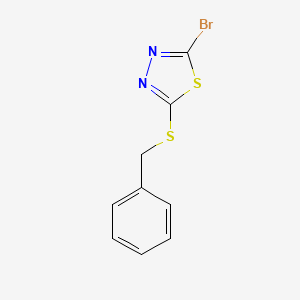

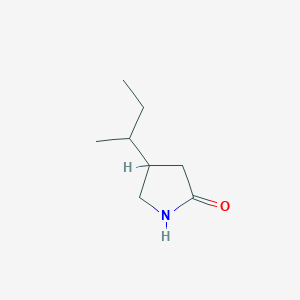
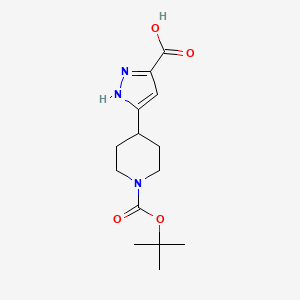
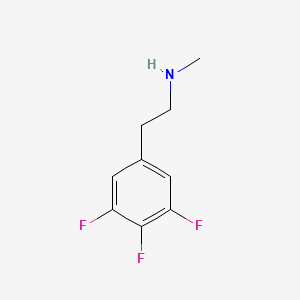
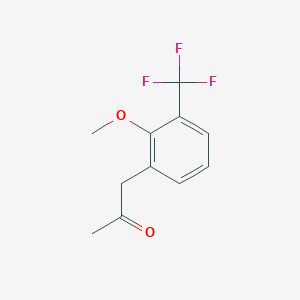
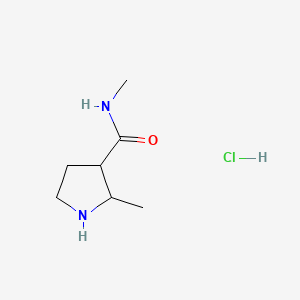

![N-[(1-aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B13584589.png)
![N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B13584590.png)
